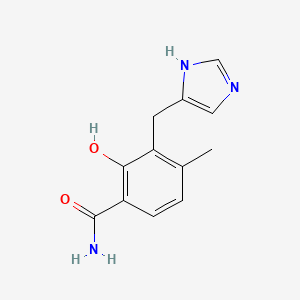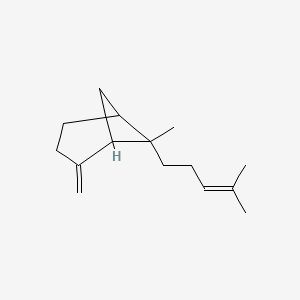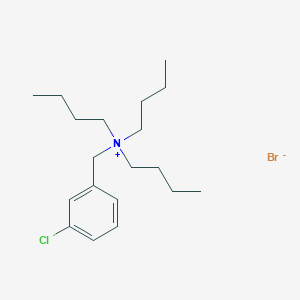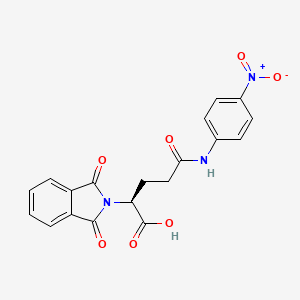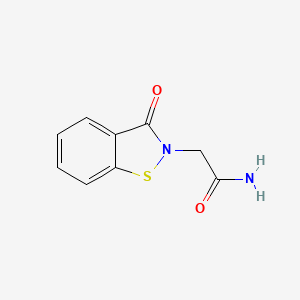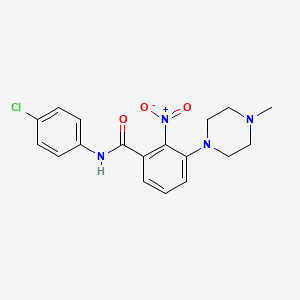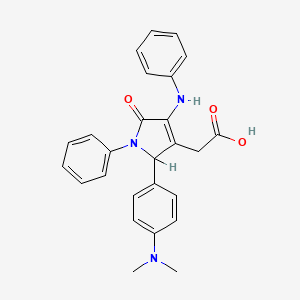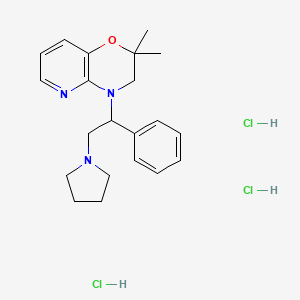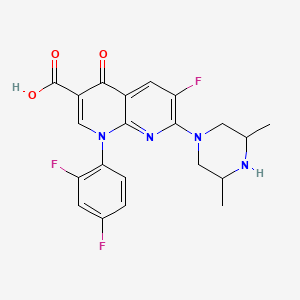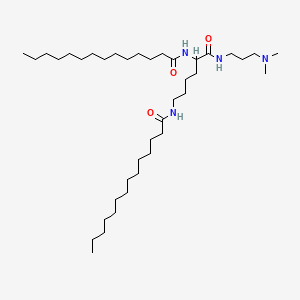
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindene and isopropylamine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways that regulate cellular processes such as growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, resulting in different chemical properties.
5-Methoxy-2,3-dihydro-1H-inden-1-amine: Similar structure but with variations in the substitution pattern.
Uniqueness
2,3-Dihydro-5-methoxy-N-(1-methylethyl)-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indene derivatives.
Properties
CAS No. |
52372-94-8 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-methoxy-N-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)14-13-7-4-10-8-11(15-3)5-6-12(10)13/h5-6,8-9,13-14H,4,7H2,1-3H3 |
InChI Key |
XWRFGUJJTUYOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


